Cas no 938515-94-7 (3-Amino-N-(2-methoxyphenyl)propanamide)

3-Amino-N-(2-methoxyphenyl)propanamide is a synthetic organic compound featuring both an amino and an amide functional group, with a methoxyphenyl substituent. Its molecular structure, combining a flexible propylamine linker with a methoxy-substituted aromatic ring, makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the amino group allows for further derivatization, while the methoxyphenyl moiety can influence binding affinity in bioactive molecules. This compound is particularly useful in medicinal chemistry for the development of targeted therapeutics due to its balanced polarity and potential for hydrogen bonding. It is typically handled under controlled conditions to ensure stability and purity.
3-Amino-N-(2-methoxyphenyl)propanamide structure
938515-94-7 structure
Product Name:3-Amino-N-(2-methoxyphenyl)propanamide
CAS No:938515-94-7
MF:C10H14N2O2
MW:194.230362415314
CID:1087416
PubChem ID:17608440
Update Time:2025-05-19

3-Amino-N-(2-methoxyphenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-N-(2-methoxyphenyl)propanamide
    • N~1~-(2-methoxyphenyl)-beta-alaninamide(SALTDATA: HCl)
    • CS-0118563
    • N~1~-(2-METHOXYPHENYL)-
    • AKOS000104296
    • N~1~-(2-methoxyphenyl)-beta-alaninamide
    • VS-10473
    • A-ALANINAMIDE 95%
    • 938515-94-7
    • BBL031402
    • N-(2-methoxyphenyl)-beta-alaninamide
    • STK946124
    • MDL: MFCD09726197
    • Inchi: 1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13)
    • InChI Key: JXRAGPMDMNPHMS-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1NC(CCN)=O

Computed Properties

  • Exact Mass: 194.105527694g/mol
  • Monoisotopic Mass: 194.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 64.4Ų

3-Amino-N-(2-methoxyphenyl)propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1189203-1g
3-Amino-n-(2-methoxyphenyl)propanamide
938515-94-7 98%
1g
¥1658.00 2024-08-09

Additional information on 3-Amino-N-(2-methoxyphenyl)propanamide

Introduction to 3-Amino-N-(2-methoxyphenyl)propanamide (CAS No. 938515-94-7)

3-Amino-N-(2-methoxyphenyl)propanamide, a compound with the chemical formula C10H13N2O2, is a significant molecule in the field of pharmaceutical research and development. This compound is identified by its CAS number, CAS No. 938515-94-7, which serves as a unique identifier in scientific literature and databases. The structure of this amide derivative features a benzene ring substituted with a methoxy group at the 2-position and an amino group attached to a propanamide chain. Such structural characteristics make it a versatile candidate for various biochemical interactions and potential therapeutic applications.

The pharmacological relevance of 3-amino-N-(2-methoxyphenyl)propanamide has garnered attention due to its potential role in modulating biological pathways. Recent studies have explored its interactions with enzymes and receptors, suggesting possible applications in the treatment of neurological disorders. The presence of the methoxy group on the aromatic ring enhances its solubility and bioavailability, which are critical factors in drug design. Furthermore, the amide linkage provides stability while allowing for modifications that can fine-tune its pharmacokinetic properties.

In the context of modern drug discovery, 3-amino-N-(2-methoxyphenyl)propanamide has been investigated for its potential as an intermediate in synthesizing more complex molecules. Its structural motif is reminiscent of several known bioactive compounds, indicating that it could serve as a scaffold for developing novel therapeutic agents. Researchers have been particularly interested in its ability to interact with proteins involved in inflammation and pain signaling, making it a promising candidate for further exploration.

The synthesis of 3-amino-N-(2-methoxyphenyl)propanamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods not only ensure the quality of the compound but also allow for scalable production, which is essential for preclinical and clinical studies. The efficiency of these synthetic routes has been a focus of recent research, aiming to optimize cost-effective and environmentally friendly processes.

One of the most intriguing aspects of 3-amino-N-(2-methoxyphenyl)propanamide is its potential role in modulating neurotransmitter systems. Preclinical studies have suggested that it may interact with serotonin receptors, which are implicated in mood regulation and cognitive functions. This interaction could make it a valuable compound in the development of treatments for depression and anxiety disorders. Additionally, its ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders.

The chemical properties of 3-amino-N-(2-methoxyphenyl)propanamide also make it suitable for use as a ligand in biochemical assays. Researchers have utilized this compound to study enzyme kinetics and binding affinities, providing insights into molecular mechanisms underlying various diseases. These studies not only contribute to our understanding of biological pathways but also aid in identifying new drug targets. The compound's versatility as a research tool has made it a valuable asset in academic and industrial laboratories.

As interest in personalized medicine grows, 3-amino-N-(2-methoxyphenyl)propanamide has been explored for its potential use in tailored therapeutic strategies. Its unique structural features allow for modifications that can be tailored to specific patient needs, enhancing efficacy and reducing side effects. This approach aligns with the broader trend in pharmaceutical development towards more targeted and individualized treatments.

The future prospects of 3-amino-N-(2-methoxyphenyl)propanamide are promising, with ongoing research aimed at uncovering new applications and refining its therapeutic potential. Collaborative efforts between academia and industry are expected to accelerate progress in this field, leading to innovative treatments for various medical conditions. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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